The Mechanism of Action of VT107: A Pan-TEAD Auto-Palmitoylation Inhibitor Targeting the Hippo Pathway
The Mechanism of Action of VT107: A Pan-TEAD Auto-Palmitoylation Inhibitor Targeting the Hippo Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is a key driver in the development and progression of various cancers. The transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) are the primary downstream effectors of the Hippo pathway. When the pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis. VT107 is a potent, orally active, small-molecule inhibitor that targets the Hippo pathway by preventing the auto-palmitoylation of TEAD proteins, a critical step for their interaction with YAP and TAZ. This guide provides a comprehensive overview of the mechanism of action of VT107, detailing its effects on the Hippo pathway, and presenting key preclinical data and experimental methodologies.
The Hippo Pathway and the Role of TEAD Auto-Palmitoylation
The core of the Hippo pathway consists of a kinase cascade involving MST1/2 and LATS1/2. When the pathway is active, LATS1/2 phosphorylates YAP and TAZ, leading to their cytoplasmic sequestration and subsequent degradation. In many cancers, particularly those with mutations in the upstream Hippo pathway component NF2 (Neurofibromatosis type 2), this kinase cascade is inactivated, resulting in the constitutive nuclear localization of YAP and TAZ.[1][2]
Nuclear YAP and TAZ lack DNA-binding domains and rely on partnering with transcription factors, primarily the TEAD family (TEAD1-4), to regulate gene expression.[3] A crucial post-translational modification for the function of TEADs is S-palmitoylation, where a palmitate molecule is covalently attached to a conserved cysteine residue within a central lipid-binding pocket of the TEAD protein.[4][5] This process, known as auto-palmitoylation, is essential for the stable interaction between TEADs and YAP/TAZ.[5] By occupying this lipid-binding pocket, inhibitors can allosterically prevent the YAP/TAZ-TEAD interaction and suppress their oncogenic transcriptional program.
VT107: A Pan-TEAD Auto-Palmitoylation Inhibitor
VT107 is a potent and selective small-molecule inhibitor of all four TEAD homologs (pan-TEAD).[6][7] It functions by binding to the central lipid-binding pocket of TEAD proteins, thereby preventing their auto-palmitoylation.[6] This inhibition allosterically disrupts the interaction between TEADs and the transcriptional co-activators YAP and TAZ.[6][8] As a result, the YAP/TAZ-TEAD-driven transcriptional program responsible for cell proliferation and survival is suppressed.
Biochemical and Cellular Activity
VT107 has demonstrated potent inhibition of YAP/TAZ-TEAD-dependent transcription in cellular assays.[9] The primary mechanism is the disruption of TEAD auto-palmitoylation, which has been shown for multiple TEAD family members.
| Parameter | Value | Assay | Reference |
| IC50 | 4.93 nM | YAP Reporter Assay | [9] |
Table 1: In Vitro Potency of VT107
Preclinical studies have shown that VT107 effectively inhibits the auto-palmitoylation of endogenous TEAD1, TEAD3, and TEAD4 in cells.[6] Notably, it is most potent at blocking the palmitoylation of TEAD4.[6] Treatment with VT107 leads to a decrease in palmitoylated TEADs and a corresponding increase in their unpalmitoylated forms.[3][6] This directly translates to the disruption of the YAP/TAZ-TEAD protein-protein interaction in cells with hyperactive Hippo signaling, such as NF2-mutant mesothelioma cell lines.[6]
| TEAD Homolog | Effect of VT107 | Cell Line | Reference |
| TEAD1 | Inhibition of palmitoylation | HEK293T | [6] |
| TEAD3 | Inhibition of palmitoylation | HEK293T | [6] |
| TEAD4 | Potent inhibition of palmitoylation | HEK293T | [6] |
Table 2: VT107 Activity on TEAD Homologs
Experimental Protocols
Cell-Based TEAD Palmitoylation Assay
This assay is designed to measure the effect of compounds on the auto-palmitoylation of TEAD proteins in a cellular context.
Methodology:
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Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are transfected with plasmids expressing MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4 using a suitable transfection reagent.
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Compound Treatment and Metabolic Labeling: After 24 hours, the culture medium is replaced with fresh medium containing the alkyne analog of palmitic acid (e.g., 17-octadecynoic acid) and the test compound (e.g., VT107 at various concentrations) or DMSO as a vehicle control. Cells are incubated for an additional 4-20 hours.
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Cell Lysis and Immunoprecipitation: Cells are harvested and lysed in a buffer containing protease inhibitors. The cell lysates are clarified by centrifugation. MYC-tagged TEAD proteins are immunoprecipitated from the lysates using an anti-MYC antibody conjugated to agarose beads.
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Click Chemistry Reaction: The immunoprecipitated TEAD proteins are washed and then subjected to a click chemistry reaction with an azide-biotin tag. This reaction links biotin to the alkyne-palmitate-labeled TEAD proteins.
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Immunoblotting: The samples are resolved by SDS-PAGE and transferred to a nitrocellulose membrane. The biotin-labeled (palmitoylated) TEAD proteins are detected by immunoblotting with streptavidin-HRP. Total TEAD protein levels are assessed by immunoblotting with an anti-MYC antibody.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This protocol is used to assess the ability of VT107 to disrupt the interaction between endogenous YAP/TAZ and TEAD proteins.
Methodology:
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Cell Culture and Treatment: A suitable cell line with active YAP/TAZ signaling (e.g., NF2-mutant NCI-H2373 mesothelioma cells) is cultured to approximately 80% confluency. Cells are treated with the test compound (e.g., VT107) or DMSO for a specified duration (e.g., 4 or 24 hours).
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Cell Lysis: Cells are washed with cold PBS and lysed in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
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Immunoprecipitation: Cell lysates are pre-cleared with protein A/G agarose beads. A portion of the lysate is saved as the input control. The pre-cleared lysates are then incubated with an antibody specific for the target TEAD homolog (e.g., anti-TEAD1 or anti-TEAD4) or a control IgG overnight at 4°C with gentle rotation. Protein A/G agarose beads are added to capture the antibody-protein complexes.
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Washing and Elution: The beads are washed multiple times with Co-IP lysis buffer to remove non-specific binding proteins. The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.
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Immunoblotting: The input and immunoprecipitated samples are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is immunoblotted with antibodies against YAP, TAZ, and the immunoprecipitated TEAD homolog to detect the co-precipitated proteins.
Preclinical Efficacy and Clinical Context
VT107 has demonstrated potent anti-proliferative activity in cancer cell lines with NF2 mutations, which are known to have hyperactivated YAP/TAZ signaling.[4][6] This selectivity highlights the dependence of these tumors on the YAP/TAZ-TEAD transcriptional axis.
While VT107 is a critical tool compound for preclinical research, a closely related pan-TEAD auto-palmitoylation inhibitor from Vivace Therapeutics, VT3989, has advanced into clinical development. The first-in-human Phase 1/2 clinical trial (NCT04665206) of VT3989 is evaluating its safety and efficacy in patients with advanced solid tumors, with a focus on malignant mesothelioma and other tumors harboring NF2 mutations.[9][10] Initial results from this trial have shown that VT3989 is well-tolerated and demonstrates durable antitumor responses in this patient population.[5]
Conclusion
VT107 is a potent pan-TEAD auto-palmitoylation inhibitor that effectively disrupts the oncogenic YAP/TAZ-TEAD transcriptional program. Its mechanism of action is well-characterized, involving the allosteric inhibition of the YAP/TAZ-TEAD interaction by preventing a critical post-translational modification on TEAD proteins. The preclinical data for VT107 and the promising early clinical results for the related compound VT3989 validate the inhibition of TEAD auto-palmitoylation as a promising therapeutic strategy for cancers driven by dysregulated Hippo signaling. This technical guide provides a foundational understanding of VT107's mechanism for researchers and drug developers working to target this critical cancer pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. YAP/TAZ‐TEAD signalling axis: A new therapeutic target in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AACR: YAP/TEAD inhibitor VT3989 is well tolerated and shows antitumor activity in advanced mesothelioma and NF2-mutant cancers | MD Anderson Cancer Center [mdanderson.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Vivace Therapeutics reports positive results for NF2 tumour drug [clinicaltrialsarena.com]
- 10. onclive.com [onclive.com]
